4-Bromo-2,6-dichloroaniline

説明

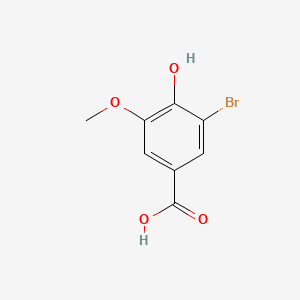

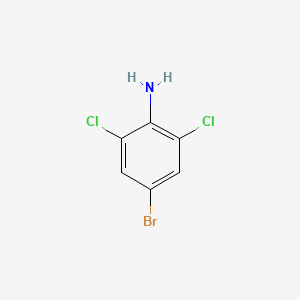

4-Bromo-2,6-dichloroaniline is a chemical compound with the formula C6H4BrCl2N . It has a molecular weight of 240.913 . This compound is used as a reagent in the preparation of 4-alkyl-1-phenylpyrazole and 4-alkyl-1-phenyltrioxabicyclooctane derivatives, which are GABA receptor antagonist insecticides .

Synthesis Analysis

The synthesis of 4-Bromo-2,6-dichloroaniline has been reported less frequently. One method is based on 2,6-dyshamine as the main raw material. The target compound can be obtained by a three-step reaction of acetyl-based protection, bromination, and protection . Another method involves the preparation from 2,4-dichloroacetanilide via deprotection, followed by bromination with NBS (N-bromosuccinimide) .Molecular Structure Analysis

The molecular structure of 4-Bromo-2,6-dichloroaniline is available as a 2D Mol file or as a computed 3D SD file . The compound crystallizes in the space group P21/c with two molecules in the asymmetric unit. Molecules related by an a-axis translation are stacked over each other, bound by π-π interactions .Chemical Reactions Analysis

4-Bromo-2,6-dichloroaniline is a reagent in the preparation of 4-alkyl-1-phenylpyrazole and 4-alkyl-1-phenyltrioxabicyclooctane derivatives . It can also react with Pd(OAc)2, PPh3, potassium furan-2-yltrifluoroborate, and K2CO3 to yield N-allyl-2,4-dichloro-6-(furan-2-yl)aniline .Physical And Chemical Properties Analysis

4-Bromo-2,6-dichloroaniline is an off-white to light yellow crystalline solid . It has a density of 1.8±0.1 g/cm3, a boiling point of 256.5±35.0 °C at 760 mmHg, and a flash point of 108.9±25.9 °C . Its molar refractivity is 48.0±0.3 cm3, and it has a molar volume of 131.8±3.0 cm3 .科学的研究の応用

Chemical Properties

4-Bromo-2,6-dichloroaniline is a chemical compound with the formula C6H4BrCl2N . It has a molecular weight of 240.913 . It appears as a cream-colored form of crystals, powder, or crystalline powder .

Use in Insecticide Research

4-Bromo-2,6-dichloroaniline is used as a reagent in the preparation of 4-alkyl-1-phenylpyrazole and 4-alkyl-1-phenyltrioxabicyclooctane derivatives . These derivatives are studied for their potential use as GABA receptor antagonist insecticides .

Research and Development

This compound is primarily used for research and development purposes . It’s not intended for medicinal, household, or other uses .

Safety and Hazards

特性

IUPAC Name |

4-bromo-2,6-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQBZKNXJZARBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219989 | |

| Record name | 4-Bromo-2,6-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,6-dichloroaniline | |

CAS RN |

697-88-1 | |

| Record name | 4-Bromo-2,6-dichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-dichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2,6-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,6-dichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the key structural features of 4-Bromo-2,6-dichloroaniline and how does it interact with other molecules in its crystal structure?

A1: 4-Bromo-2,6-dichloroaniline (C6H4BrCl2N) crystallizes with two independent molecules in the asymmetric unit . These molecules exhibit π-π stacking interactions, forming columns along the a-axis. Additionally, weak N—H⋯N hydrogen bonds link molecules in adjacent stacks, contributing to the overall stability of the crystal structure.

Q2: Are there any known structural similarities between 4-Bromo-2,6-dichloroaniline and other halogenated aniline derivatives?

A2: Yes, 4-Bromo-2,6-dichloroaniline shares structural similarities with other halogenated aniline derivatives. Like 2,4-dibromo-6-chloroaniline and N-formyl-4-bromo-2,6-difluoroaniline, it exhibits a short cell axis in its crystal structure, typically ranging from 4.2 to 4.7 Å . This short axis often facilitates the formation of infinite chains of molecules linked via N—H⋯N or N—H⋯O hydrogen bonds, highlighting a common structural motif in this class of compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。